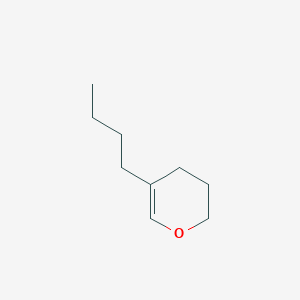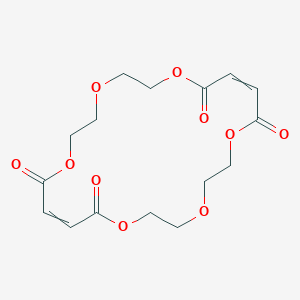
1,1,3-Tribromo-3-chloropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromo-3-chloropropan-2-ol is an organohalogen compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloropropan-2-ol can be synthesized through the halogenation of propan-2-ol derivatives. One common method involves the bromination and chlorination of propan-2-ol using bromine and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogen atoms to the carbon backbone.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include partially or fully dehalogenated alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromo-3-chloropropan-2-ol has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other halogenated compounds.
Wirkmechanismus
The mechanism of action of 1,1,3-tribromo-3-chloropropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Tribromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
1,1,3-Tribromo-3-chloropropan-2-one: Contains a carbonyl group instead of a hydroxyl group.
1,1,3-Tribromo-3-chloro-1-propen-2-ol: Contains a double bond in the carbon backbone.
Uniqueness
1,1,3-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group
Eigenschaften
CAS-Nummer |
62872-19-9 |
|---|---|
Molekularformel |
C3H4Br3ClO |
Molekulargewicht |
331.23 g/mol |
IUPAC-Name |
1,1,3-tribromo-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H4Br3ClO/c4-2(5)1(8)3(6)7/h1-3,8H |
InChI-Schlüssel |
ZNUNJMSPYMMGKM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Br)(C(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
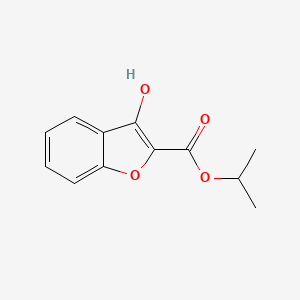
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)

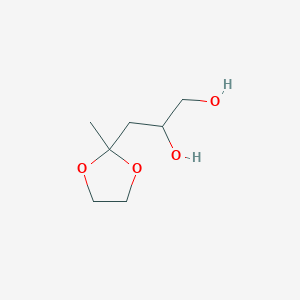
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
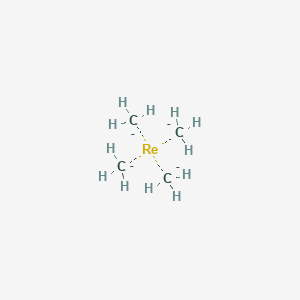
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)


